1,3-Benzodioxole-5-acetic acid, 6-benzoyl-

Diabetes Hypoglycemic agents α-Amylase inhibition

Validating structure-activity relationships (SAR) for benzodioxole-based hypoglycemics requires precise reference compounds. Minor substitution changes (>80-fold α-amylase IC₅₀ variance) invalidate non-reproducible results. This unsubstituted benzoyl analog (CAS 132813-86-6) provides the baseline for quantifying halogen effects in diabetic models. - **Documented in vivo baseline:** 14.8% blood glucose reduction (STZ mouse model) - **Reference role:** Zero-halogen comparator for brominated analogs (e.g., 32.4% reduction) - **Predicted polypharmacology:** Lipid metabolism regulator (Pa>0.96), apoptosis agonist

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 132813-86-6
Cat. No. B12285161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-acetic acid, 6-benzoyl-
CAS132813-86-6
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CC(=O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O5/c17-15(18)7-11-6-13-14(21-9-20-13)8-12(11)16(19)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,17,18)
InChIKeyRBGGMRJKTMAEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-


1,3-Benzodioxole-5-acetic acid, 6-benzoyl- (CAS 132813-86-6; molecular formula C₁₆H₁₂O₅; molecular weight 284.26 g/mol) is a heterocyclic organic compound classified as a benzodioxole derivative. It is structurally characterized by a 1,3-benzodioxole core substituted with an acetic acid group at the 5-position and a benzoyl group at the 6-position . The compound has been identified as Compound II in recent pharmacological investigations, where it demonstrated very strong α-amylase inhibitory activity and a measurable hypoglycemic effect in diabetic mouse models [1]. Its predicted biological activities, based on computational screening, include roles as a lipid metabolism regulator, DNA synthesis inhibitor, and apoptosis agonist [2].

α-Amylase inhibition screening
Enzyme inhibition assay context; benzodioxole chemotype
Benzoylbenzodioxole SAR baseline
Unsubstituted benzoyl reference for halogen substitution studies
In vivo model-response monitoring
Reported blood-glucose endpoint in diabetic mouse model; comparator context

Why Generic Substitution Fails for This Compound


The benzodioxole scaffold is a privileged structure in medicinal chemistry, but minor structural variations within this class profoundly alter biological activity. For instance, the substitution pattern on the benzoyl ring critically determines α-amylase inhibitory potency: while the target compound (Compound II) with an unsubstituted benzoyl group achieves a 14.8% blood glucose reduction in diabetic mice, its brominated analog (Compound I) reduces blood glucose by 32.4% under identical conditions [1]. Similarly, within the broader benzodioxole aryl acetic acid class, α-amylase IC₅₀ values vary more than 80-fold depending solely on halogen identity and position—from 1.11 µg/mL for the 4-bromo analog (4f) to 61.45 µg/mL for the unsubstituted analog (3b) [2]. Consequently, procurement of an in-class compound without precise structural confirmation risks selecting a molecule with quantitatively different pharmacological properties, rendering experimental results non-reproducible or invalid.

Target Compound
1,3-Benzodioxole-5-acetic acid, 6-benzoyl-
Unsubstituted benzoyl
Structural Analog (Compound I)
Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate
2-Bromobenzoyl substitution
Halogen substitution pattern may shift α-amylase inhibitory activity and blood-glucose model endpoint magnitude. In vivo model endpoint differs (14.8% vs 32.4% reduction) under identical streptozotocin-diabetic mouse conditions. Cross-study enzyme inhibition data also indicate >80-fold potency variation across halogenated analogs. Direct interchange without structural verification may alter SAR interpretation and model-response reproducibility.

Quantitative Evidence vs. Structural Analogs


Hypoglycemic Efficacy in Diabetic Mice

In a direct head-to-head comparison, Compound II (1,3-Benzodioxole-5-acetic acid, 6-benzoyl-) reduced blood glucose by 14.8% in streptozotocin-induced diabetic mice, whereas its 2-bromobenzoyl-substituted analog (Compound I) achieved a 32.4% reduction—a difference of 17.6 percentage points. The positive control acarbose reduced blood glucose by 22.9% under identical conditions [1]. This demonstrates that while the target compound possesses measurable hypoglycemic activity, its potency is approximately 54% lower than that of the brominated analog, making it a distinct pharmacological entity within this chemotype.

In Vivo Model Endpoint
Reported endpoint context
14.8%
blood glucose reduction (target)
Compound I (2-bromo): 32.4%
Acarbose: 22.9%
Supports model-response endpoint interpretation
Streptozotocin diabetic mouse model; in vivo head-to-head comparison
Diabetes Hypoglycemic agents α-Amylase inhibition

α-Amylase Inhibitory Potency Comparison

While a direct IC₅₀ value for 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- has not been reported in the same assay system as comparator compounds, cross-study inference is possible. The target compound (Compound II) was described as exhibiting very strong α-amylase inhibitory activity in the authors' previous study [1]. Within the benzodioxole aryl acetic acid class, the most potent α-amylase inhibitor is compound 4f (IC₅₀ = 1.11 µg/mL), which is approximately 5.8-fold more potent than acarbose (IC₅₀ = 6.47 µg/mL) in the same assay [2]. The target compound's unsubstituted benzoyl group corresponds structurally to the least substituted aryl acetic acid derivatives in this series, suggesting its α-amylase inhibitory potency may approximate that of compound 4c (IC₅₀ = 4.12 µg/mL) or the unsubstituted aryl acetate 3b (IC₅₀ = 61.45 µg/mL), though direct measurement is required for definitive comparison.

α-Amylase Inhibition
Data to verify
Qualitatively very strong inhibition reported; exact IC50 not determined in same assay
Class comparator 4f: IC50 1.11 µg/mL
Acarbose: 6.47 µg/mL
Unsubstituted analog 3b: 61.45 µg/mL
SAR context; halogen substitution may enhance potency
Cross-study inference; direct IC50 measurement needed for definitive comparison
α-Amylase Enzyme inhibition Antidiabetic drug discovery

Predicted Multi-Target Pharmacological Profile

Computational prediction using the PASS algorithm assigned 1,3-Benzodioxole-5-acetic acid, 6-benzoyl- high probability scores for multiple biological activities: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1]. While these are predictions rather than experimentally validated activities, the probability scores exceed the 0.5 threshold considered significant, indicating a strong likelihood of genuine activity. Notably, the target compound was not predicted to have direct α-amylase inhibitory activity in this computational model, despite experimental evidence demonstrating such activity [2], suggesting the compound may exert its hypoglycemic effects through multiple complementary mechanisms.

Predicted Polypharmacology
Class-level inference
Lipid metabolism regulator Pa: 0.999
Angiogenesis stimulant Pa: 0.995
DNA synthesis inhibitor Pa: 0.991
Apoptosis agonist Pa: 0.979
Antineoplastic Pa: 0.961
Predicted multi-target profile; requires experimental validation
PASS algorithm prediction; not experimentally confirmed for this compound
In silico screening Drug repurposing Multi-target pharmacology

Research Applications and Procurement Scenarios


SAR Reference for Benzoylbenzodioxole α-Amylase Inhibitors

1,3-Benzodioxole-5-acetic acid, 6-benzoyl- serves as the unsubstituted benzoyl reference standard within a series of halogenated benzoylbenzodioxole derivatives. Its documented 14.8% blood glucose reduction in diabetic mice provides a baseline for quantifying the contribution of halogen substituents (e.g., 2-bromo in Compound I) to enhanced hypoglycemic efficacy (32.4% reduction) [1]. Procurement of this compound enables controlled SAR investigations that systematically isolate the electronic and steric effects of aryl substitution on α-amylase binding and in vivo glucose regulation.

Multi-Target Screening in Metabolic and Oncology Panels

Based on computational predictions of high-probability activity (Pa > 0.96) as a lipid metabolism regulator, DNA synthesis inhibitor, and apoptosis agonist [1], this compound is suitable for inclusion in phenotypic screening libraries targeting metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or cancer cell line panels. The predicted polypharmacology distinguishes it from single-target α-amylase inhibitors and warrants evaluation in assays measuring lipid accumulation, cell cycle progression, or apoptotic markers.

In Vivo Hypoglycemic Studies in Diabetic Rodent Models

The compound has established in vivo efficacy in the streptozotocin-induced diabetic mouse model, with a documented 14.8% blood glucose reduction [1]. This makes it a suitable tool compound for diabetes research requiring a benzodioxole-based hypoglycemic agent with moderate potency—useful for dose-response calibration, combination therapy studies with insulin sensitizers, or as a comparator for evaluating novel analogs with potentially enhanced efficacy.

Application
Selection Property
Validation Focus
SAR reference for benzoylbenzodioxole α-amylase inhibitors
Unsubstituted benzoyl core baseline
Halogen substitution effect on enzyme inhibition and in vivo model endpoints
Multi-target phenotypic screening in metabolic/oncology panels
Predicted polypharmacology (lipid metabolism, DNA synthesis, apoptosis; Pa > 0.96)
Experimental validation in lipid accumulation, cell cycle, and apoptosis assays
In vivo model-response calibration in diabetic rodents
Reported blood-glucose model endpoint (14.8% reduction)
Dose-response calibration and comparator benchmarking with halogenated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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